molecular formula C7H11N3OS B7794486 6-amino-1-propyl-2-sulfanylpyrimidin-4-one

6-amino-1-propyl-2-sulfanylpyrimidin-4-one

Cat. No.: B7794486
M. Wt: 185.25 g/mol
InChI Key: SMHJPGXXWFYLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compound “6-amino-1-propyl-2-sulfanylpyrimidin-4-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-amino-1-propyl-2-sulfanylpyrimidin-4-one” involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and high yield. Safety measures are implemented to handle hazardous chemicals and prevent any adverse reactions.

Chemical Reactions Analysis

Types of Reactions: Compound “6-amino-1-propyl-2-sulfanylpyrimidin-4-one” undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “6-amino-1-propyl-2-sulfanylpyrimidin-4-one” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It serves as a probe in biochemical assays and as a tool for studying cellular processes.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “6-amino-1-propyl-2-sulfanylpyrimidin-4-one” involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Compound A: Shares a similar core structure but differs in functional groups.

    Compound B: Has a similar molecular weight and chemical properties.

    Compound C: Exhibits similar biological activity but with different potency.

Uniqueness: Compound “6-amino-1-propyl-2-sulfanylpyrimidin-4-one” is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

6-amino-1-propyl-2-sulfanylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHJPGXXWFYLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=O)N=C1S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=O)N=C1S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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